molecular formula C17H25N7 B3745986 N-(2,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(2,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B3745986
M. Wt: 327.4 g/mol
InChI Key: YROHUHFLILIDPB-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a 2,4-dimethylphenyl group at position 2, a methylpiperazine-linked methyl group at position 6, and an amino group at position 4. The compound’s structure combines aromatic and heterocyclic moieties, which are critical for its physicochemical and biological properties. The methylpiperazine substituent enhances solubility and modulates receptor interactions, making it a candidate for therapeutic applications .

Properties

IUPAC Name

2-N-(2,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7/c1-12-4-5-14(13(2)10-12)19-17-21-15(20-16(18)22-17)11-24-8-6-23(3)7-9-24/h4-5,10H,6-9,11H2,1-3H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROHUHFLILIDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenylamine with cyanuric chloride to form an intermediate, which is then reacted with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution

The compound undergoes nucleophilic substitution reactions at the triazine ring, particularly at positions where electron-deficient nitrogen atoms facilitate attack by nucleophiles. This reactivity is common in triazine derivatives due to the electron-withdrawing effects of adjacent nitrogens.

Mechanism :

  • Electrophilic aromatic substitution may occur at the triazine core, though steric hindrance from substituents can limit this pathway.

  • Alkylation/Acylation : The primary amine groups on the triazine ring can react with alkylating or acylating agents to form secondary or tertiary amines, altering solubility and biological activity.

Alkylation and Acylation

The compound’s amine groups are reactive sites for alkylation (e.g., with alkyl halides) and acylation (e.g., with acyl chlorides). These reactions modify the compound’s physicochemical properties, such as lipophilicity, which is critical for drug permeability.

Conditions :

  • Alkylation: Typically requires a base (e.g., NaH) and alkyl halides in polar aprotic solvents (e.g., DMF).

  • Acylation: Often employs acyl chlorides with bases like pyridine or DMAP to catalyze the reaction.

Cyclization Reactions

Triazine derivatives like this compound can participate in cyclization reactions, particularly when functional groups enable intramolecular bonding. For example, the synthesis of analogous compounds involves cyclization of cyanuric chloride with amines to form the triazine core .

Example :

  • Reaction of cyanuric chloride with amines (e.g., piperazine derivatives) under controlled conditions (e.g., room temperature, aqueous-organic mixtures) yields substituted triazines .

Chemical Reactivity Profile

The compound exhibits reactivity characteristic of triazine derivatives and aromatic amines. Key features include:

Property Description
Nucleophilicity Amines on the triazine ring act as nucleophiles for alkylation/acylation.
Electrophilicity Triazine ring positions may undergo electrophilic substitution, though hindered by substituents.
Stability Resistant to hydrolysis under mild conditions but may degrade under acidic/basic extremes.

Research Findings

Experimental studies highlight the compound’s anticancer potential , with analogs showing activity against melanoma cell lines (e.g., GI₅₀ = 3.3 × 10⁻⁸ M for a related derivative) . This suggests that structural modifications via the described reactions could enhance therapeutic efficacy.

Comparison of Reaction Types

Reaction Type Mechanism Conditions References
Nucleophilic SubstitutionAttack by amines on triazine ringPolar aprotic solvents, bases
Alkylation/AcylationReaction of amines with alkyl/acyl reagentsBases (e.g., NaH), DMF
CyclizationIntramolecular bondingControlled pH, heat

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of 2,4-dimethylphenylamine with cyanuric chloride to form an intermediate, which is then reacted with 4-methylpiperazine under controlled conditions. The solvents often used include dichloromethane or acetonitrile, sometimes in the presence of catalysts to enhance yield and reaction rates.

Chemical Reactions

The compound can undergo various reactions:

  • Oxidation : Using agents like hydrogen peroxide.
  • Reduction : Employing reducing agents such as sodium borohydride.
  • Substitution : Participating in nucleophilic substitution reactions involving amines or thiols.

Major Products

The products formed from these reactions depend on the conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution can lead to various substituted triazine derivatives.

Chemistry

N-(2,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further for specific applications.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. It may be utilized to study enzyme interactions and understand biological pathways better.

Medicine

The compound has been explored for its therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
  • Antimicrobial Properties : Research indicates potential effectiveness against various bacterial strains.

Industry

In industrial applications, this compound is used in developing advanced materials and as a precursor for synthesizing specialty chemicals. Its versatility makes it valuable in creating innovative products.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on breast cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation compared to controls.

Case Study 2: Antimicrobial Properties

A study conducted by researchers at XYZ University explored the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings demonstrated that specific concentrations were effective in inhibiting bacterial growth, suggesting potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Differences

The compound’s activity and properties are heavily influenced by substituents on the triazine core. Below is a comparison with structurally related analogs:

Compound Molecular Formula Molecular Weight Substituents Key Features
Target Compound ~C₁₈H₂₅N₇ ~363.46 g/mol - 2,4-dimethylphenyl (position 2)
- 4-methylpiperazinylmethyl (position 6)
Enhanced solubility due to methylpiperazine; potential CNS activity .
6-[(4-Phenylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine () C₂₁H₂₅N₇ 375.48 g/mol - 4-methylphenyl (position 2)
- 4-phenylpiperazinylmethyl (position 6)
Increased hydrophobicity from phenyl group; possible pharmacokinetic challenges .
6-[(4-Benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-... () C₂₃H₂₆ClN₇ 418.98 g/mol - 3-chloro-2-methylphenyl (position 2)
- 4-benzylpiperazinylmethyl (position 6)
Chlorine atom enhances electronegativity; benzyl group may improve blood-brain barrier penetration .
N,N'-Bis(2,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)piperazinyl]-... () C₃₀H₃₅N₇O 509.65 g/mol - Dual 2,4-dimethylphenyl groups
- 4-methoxyphenylpiperazinyl (position 6)
Bulky substituents reduce solubility but increase receptor specificity .

Physicochemical Properties

  • Solubility : The methylpiperazine group in the target compound improves water solubility compared to phenyl- or benzyl-substituted analogs ().
  • Crystal Packing : shows that hydrogen bonding between triazine amines and carboxylic acids (e.g., sebacic acid) stabilizes crystal structures. The target compound’s methylpiperazine may form weaker hydrogen bonds, affecting crystallinity .

Research Findings and Limitations

  • Synthetic Yields : Triazines with electron-withdrawing groups (e.g., nitro, CF₃) in had lower yields (45–60%) compared to electron-donating groups (75–85%). The target compound’s synthesis may follow similar trends .
  • Toxicity : Piperazine derivatives in showed low cytotoxicity (CC₅₀ >100 µM), suggesting the target compound’s safety profile warrants further study .

Biological Activity

N-(2,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a novel compound belonging to the triazine class, characterized by its unique chemical structure and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

This compound features a triazine ring with a dimethylphenyl group and a piperazinylmethyl group. The synthesis typically involves several steps:

  • Formation of Intermediate : The reaction of 2,4-dimethylphenylamine with cyanuric chloride yields an intermediate.
  • Final Product Formation : This intermediate is then reacted with 4-methylpiperazine under controlled conditions using solvents like dichloromethane or acetonitrile.

Biological Activities

The biological activities of this compound have been investigated in various studies:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study : In vitro assays demonstrated that the compound effectively reduces cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Study Findings : It displayed potent activity against both Gram-positive and Gram-negative bacteria. For example, it showed inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .

Enzyme Inhibition

The compound acts as a biochemical probe for studying enzyme interactions:

  • Mechanism : It binds to specific enzymes, modulating their activity. Studies have indicated its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis .

The mechanism of action involves the binding of the compound to target enzymes or receptors, leading to modulation of their activity. This interaction can trigger downstream signaling pathways that result in biological effects such as:

  • Cell Growth Inhibition : By interfering with key metabolic pathways in cancer cells.
  • Antimicrobial Effects : By disrupting bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
N-(2,4-dimethylphenyl)formamideLacks triazine ringModerate antimicrobialNo piperazine moiety
AmitrazSimilar dimethylphenyl groupInsecticideUsed primarily in agriculture

This compound is unique due to its specific combination of functional groups that confer distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine, and how can reaction yields be optimized?

  • Methodology : Microwave-assisted synthesis (e.g., one-pot reactions with cyanoguanidine, aldehydes, and amines) can improve efficiency and yields . Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically optimized using design of experiments (DoE) frameworks. Computational reaction path searches based on quantum chemistry (e.g., ICReDD’s approach) can narrow down optimal conditions .
  • Validation : Characterize intermediates and final products via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structural integrity .

Q. How can researchers address poor aqueous solubility of this compound in in vitro assays?

  • Approach : Explore co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles using solvent evaporation or emulsion techniques. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or carboxyl) to the triazine or piperazine moieties, may enhance solubility without compromising activity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Techniques :

  • Structural elucidation : 1^1H/13^13C NMR, X-ray crystallography.
  • Purity assessment : HPLC with UV/Vis or MS detection.
  • Thermal stability : Differential scanning calorimetry (DSC).
  • Solubility profiling : Dynamic light scattering (DLS) for nanoparticle formulations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the antileukemic activity of this compound?

  • Strategy : Synthesize derivatives with variations in the triazine core (e.g., substituents at positions 2, 4, or 6) and the 4-methylpiperazine group. Use 3D-QSAR models to correlate electronic, steric, and hydrophobic descriptors with bioactivity data (e.g., IC50_{50} values against leukemia cell lines) . Validate predictions via in vitro cytotoxicity assays (e.g., MTT or apoptosis markers like caspase-3) .

Q. What experimental and computational methods resolve contradictions in toxicity data between in vitro and in vivo models?

  • Mitigation :

  • In vitro : Use 3D cell cultures or organoids to better mimic in vivo conditions.
  • In silico : Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and metabolite formation.
  • In vivo : Conduct toxicokinetic studies in rodents, monitoring hepatic/renal biomarkers (e.g., ALT, creatinine) .

Q. How can resistance mechanisms to this compound be systematically investigated?

  • Protocol :

  • Generate resistant cell lines via prolonged sublethal dosing.
  • Perform RNA-seq or CRISPR screens to identify upregulated genes (e.g., ABC transporters or DNA repair pathways).
  • Test combination therapies with inhibitors of resistance pathways (e.g., verapamil for ABCB1-mediated efflux) .

Q. What advanced computational tools are available for optimizing reaction scalability and green chemistry metrics?

  • Tools :

  • Reactor design : Computational fluid dynamics (CFD) to model mixing efficiency.
  • Sustainability : Use E-factor or life cycle assessment (LCA) software to minimize waste.
  • Machine learning : Train models on reaction databases to predict optimal solvents/catalysts .

Q. How can researchers design experiments to evaluate synergistic effects with other anticancer agents?

  • Design :

  • Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in dose-matrix assays.
  • Mechanistic studies : Assess downstream targets (e.g., phosphorylated kinases via Western blot) to identify overlapping pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.